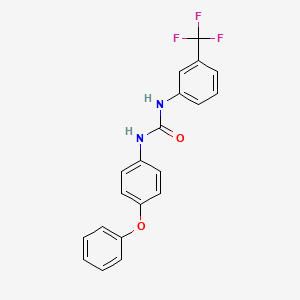
N-(4-Phenoxyphenyl)-N'-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea is an organic compound characterized by the presence of phenyl and trifluoromethyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-phenoxyaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 4-phenoxyaniline in an appropriate solvent.
Step 2: Add 3-(trifluoromethyl)phenyl isocyanate dropwise to the solution.
Step 3: Heat the reaction mixture under reflux for several hours.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.
Step 5: Filter and purify the product using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Urea derivatives with oxidized phenyl groups.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea exerts its effects involves interaction with specific molecular targets. The phenyl and trifluoromethyl groups can interact with enzymes or receptors, modulating their activity. The urea backbone may facilitate binding to active sites, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Phenoxyphenyl)-N’-(3-chlorophenyl)urea
- N-(4-Methoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea
- N-(4-Phenoxyphenyl)-N’-(3-methylphenyl)urea
Uniqueness
N-(4-Phenoxyphenyl)-N’-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical interactions.
Properties
CAS No. |
618443-83-7 |
|---|---|
Molecular Formula |
C20H15F3N2O2 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)14-5-4-6-16(13-14)25-19(26)24-15-9-11-18(12-10-15)27-17-7-2-1-3-8-17/h1-13H,(H2,24,25,26) |
InChI Key |
QUYOXLJKJXWIBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


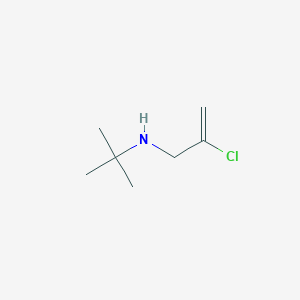
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B12007049.png)
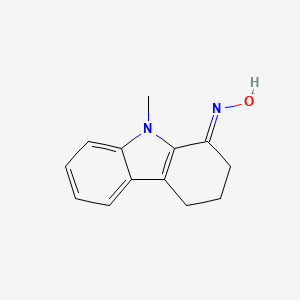
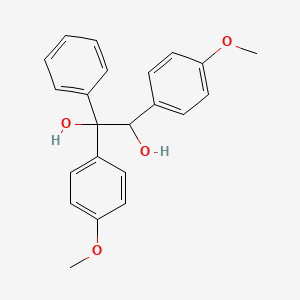
![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12007066.png)
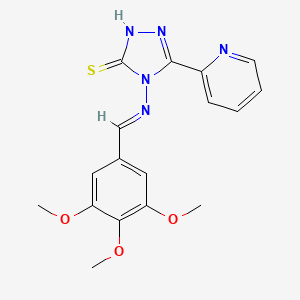
![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B12007088.png)
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)
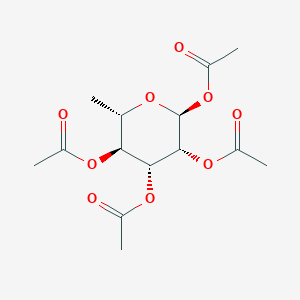
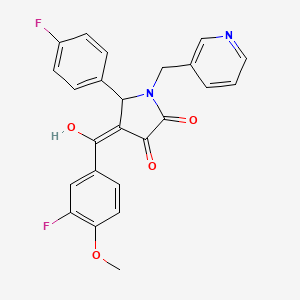

![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)

![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
